Home > Products > Building Blocks P8822 > 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol - 27772-90-3

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Catalog Number: EVT-490818
CAS Number: 27772-90-3
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-ol is a bicyclic heterocyclic compound that acts as a potent and selective inhibitor of D-amino acid oxidase (DAAO) []. It belongs to the class of benzisoxazole derivatives and has garnered significant attention for its potential therapeutic applications in treating neurological disorders, particularly schizophrenia [].

1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine

  • Compound Description: This compound contains a 2-aminobenzimidazole ring with an alkene function, similar to the structure found in terrazoanthine natural products. []
  • Relevance: While structurally distinct from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, this compound shares the presence of a tetrahydro-benzo[d] ring system. The research highlighting this compound focuses on synthesizing alkene-functionalized heterocycles, a structural motif relevant to the target compound. []

1-(D-galacto-2,3,4,5,6-Pentakisacetoxyhexanoyl)-3-alkyl- or arylamino-6,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-4-ones

  • Compound Description: This group of compounds represents C-Nucleosides and their analogs, incorporating a 6,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-4-one core. []
  • Relevance: The structural similarity to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL lies in the shared tetrahydro-benzo ring system, although the specific ring fusion and substitution patterns differ. This research highlights the synthesis of modified heterocyclic scaffolds with potential biological activity. []

3-{2-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound is synthesized through the condensation of a pyrido[1,2-a]pyrimidin-4-one derivative with a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. [, ]
  • Relevance: This compound highlights the use of a benzo[d]isoxazole moiety, directly related to the core structure of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. The research focuses on generating analogs with potential pharmacological activity. [, ]

5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ)

  • Compound Description: THAZ is a bicyclic isoxazole initially identified as a weak GABA(A) and glycine receptor antagonist. Its structure is closely related to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, ]
  • Relevance: THAZ serves as a direct structural analog of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, differing only in the presence of an azepine ring instead of the benzene ring. This emphasizes the importance of the isoxazole moiety for potential biological activity. [, ]

N-Bn-THAZ (3d) and O-Bn-THAZ (4d)

  • Compound Description: These compounds are N- and O-substituted analogs of THAZ, exhibiting potent agonist activity at human 5-HT(2A) and 5-HT(2C) receptors. []
  • Relevance: As derivatives of THAZ, these compounds maintain a close structural relationship to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, further illustrating the potential for modification within this class of bicyclic isoxazoles to modulate biological activity. []

4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP)

  • Compound Description: This compound is the thio-analog of the GABA agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). It was found to be a weak GABA agonist. []
  • Relevance: Thio-THIP replaces the oxygen atom in the isoxazole ring of THIP with a sulfur atom. This modification results in a compound that is structurally similar to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL and highlights the impact of heteroatom substitution on biological activity. []

4,5,6,7-Tetrahydroisothiazolo[4,5-c]pyridin-3-ol (thio-THPO)

  • Compound Description: This compound is the thio-analog of the GABA uptake inhibitor THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) and exhibits slightly weaker activity than THPO. []
  • Relevance: Similar to thio-THIP, thio-THPO replaces the oxygen in the isoxazole ring with sulfur. This substitution, while altering the activity, maintains the core structure relevant to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []

5,6,7,8-Tetrahydro-4H-isothiazolo[4,5-d]azepin-3-ol (thio-THAZ)

  • Compound Description: This compound represents the thio-analog of the glycine antagonist THAZ, demonstrating similar antagonist activity at glycine receptors. []
  • Relevance: Thio-THAZ directly mirrors the structural modification seen in thio-THIP and thio-THPO by substituting the oxygen in the isoxazole ring with sulfur. This reinforces the significance of this structural alteration in relation to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []

5,6,7,8-tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol (iso-THAZ)

  • Compound Description: This bicyclic 5-isoxazolol zwitterion acts as a potent glycine antagonist. Unlike iso-THAZ, it exhibits minimal affinity for GABA receptors. [, ]
  • Relevance: Iso-THAZ represents another isomeric variation within the bicyclic isoxazole family, highlighting the structural diversity possible while maintaining a relationship to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, ]

Benzo[d]isoxazol-3-ol derivatives

  • Compound Description: This class of compounds, which includes 5-chloro-benzo[d]isoxazol-3-ol (CBIO), acts as potent inhibitors of D-amino acid oxidase (DAAO). [, , ]
  • Relevance: These derivatives share the core benzo[d]isoxazol-3-ol structure with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, differing primarily in the saturation of the benzene ring. This similarity emphasizes the potential for this scaffold in medicinal chemistry. [, , ]

3-methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SOMCL-668)

  • Compound Description: SOMCL-668 is a selective allosteric modulator of the sigma-1 receptor, displaying antidepressant and anti-seizure activities. [, ]
  • Relevance: This compound shares a tetrahydro-benzo[d] ring system with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. Although it lacks the isoxazole ring, its activity as a modulator of CNS targets highlights the relevance of exploring related structures. [, ]

(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol (Sch 39166)

  • Compound Description: This fused benzazepine derivative acts as a dopamine D1 antagonist. []
  • Relevance: While structurally distinct from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, Sch 39166 shares a benzofused azepine core, albeit with different saturation and substitution patterns. This connection highlights the relevance of exploring diverse benzofused heterocycles for potential biological activity. []

2-Mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones

  • Compound Description: This series of compounds exhibits analgesic and anti-inflammatory properties. []
  • Relevance: Though lacking the isoxazole ring, these compounds possess a tetrahydrobenzothiophene moiety, structurally reminiscent of the tetrahydrobenzoxazole core of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. This emphasizes the potential of exploring similar heterocyclic systems for therapeutic applications. []

2-(2-Oxo-2H-1-benzopyran-3-yl)-5,6,7,a-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones

  • Compound Description: This compound incorporates a tetrahydrobenzothiophene moiety fused to a pyrimidine ring, further decorated with a coumarin substituent. []
  • Relevance: Despite significant structural differences from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, the presence of the tetrahydrobenzothiophene system, albeit with a distinct substitution pattern, highlights the exploration of related heterocyclic scaffolds. []

2-((2-Hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (BESB1) and 2-((Furan-2-ylmethylene)amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile (BESB2)

  • Compound Description: These novel Schiff bases are characterized by a tetrahydrobenzothiophene core. []
  • Relevance: Similar to previous compounds, the presence of the tetrahydrobenzothiophene moiety, although in a different chemical context, showcases the investigation of structurally related heterocycles compared to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []
  • Compound Description: This radiolabeled compound is designed for PET imaging of the NR2B subunit of the NMDA receptor. []
  • Relevance: 11C-NR2B-SMe shares the tetrahydro-benzo[d]azepine core structure with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. Although it lacks the isoxazole ring and has a different substitution pattern, its use in imaging studies highlights the relevance of exploring similar scaffolds for potential CNS activity. []

N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502)

  • Compound Description: EF1502 is a potent inhibitor of both GAT1 and the extrasynaptic GABA and betaine transporter BGT1. It demonstrates synergistic anticonvulsant effects when co-administered with tiagabine, a GAT1-selective inhibitor. [, , ]
  • Relevance: This compound directly incorporates the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol core structure. It showcases the potential for modification at the nitrogen atom to target specific GABA transporters, highlighting the pharmacological relevance of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL and its derivatives. [, , ]

4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

  • Compound Description: TBPT is a serotonin-4 receptor partial agonist. Its metabolism involves N-dealkylation and the formation of a unique cyclized oxazolidine metabolite (M2). [, , , ]
  • Relevance: TBPT directly incorporates the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol core structure. Its investigation as a potential therapeutic agent and the observed metabolic pathways provide valuable insights into the structure-activity relationship and metabolic liability of compounds related to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, , , ]

(R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

  • Compound Description: This compound, structurally identical to TBPT, is studied for its metabolic profile and potential for circulating metabolite exposure. []
  • Relevance: Its structural identity to TBPT confirms the significance of the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold in drug development and emphasizes the importance of understanding its metabolic fate. []
Overview

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound characterized by its unique bicyclic structure. It contains a fused benzene and isoxazole ring system, which contributes to its interesting chemical properties and potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and as a potential pharmacological agent.

Source

This compound can be synthesized through various chemical reactions involving precursors such as substituted phenols and nitro compounds. Its relevance in research stems from its structural features that allow it to interact with biological targets, making it a subject of interest in drug discovery.

Classification

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol belongs to the class of isoxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. This compound can also be classified as a derivative of benzoisoxazole due to the presence of the benzene ring fused with the isoxazole moiety.

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol can be achieved through several methods, including:

  1. Cyclization Reactions: One common method involves the cyclization of 2-nitrophenol derivatives with ethylene glycol or other suitable reagents under acidic conditions.
  2. Reduction Reactions: The reduction of nitro groups in appropriate precursors can lead to the formation of the desired isoxazole structure.
  3. Condensation Reactions: Condensation of aldehydes or ketones with hydroxylamine derivatives can also yield 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. The use of catalysts or specific solvents may enhance the efficiency of the reaction. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol features a bicyclic framework comprising a six-membered benzene ring fused to a five-membered isoxazole ring. The hydroxyl group (-OH) at position 3 contributes to its reactivity and solubility.

Data

  • Molecular Formula: C_9H_9N_1O_2
  • Molecular Weight: Approximately 165.17 g/mol
  • Melting Point: Specific data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Oxidation Reactions: The compound may undergo oxidation to form corresponding ketones or aldehydes.
  3. Esterification: Reaction with carboxylic acids can lead to ester formation.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice and temperature. Kinetics studies may provide insights into the rates of these reactions under different conditions.

Mechanism of Action

Process

The mechanism of action for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is primarily related to its interactions with biological targets:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific receptors or enzymes due to its structural features.
  2. Signal Transduction: Upon binding, it may influence signal transduction pathways that regulate various physiological processes.

Data

Research indicates that derivatives of this compound show varying degrees of biological activity, which can be quantitatively assessed through assays measuring inhibition or activation of target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits moderate reactivity due to the presence of functional groups that can participate in further chemical transformations.

Relevant Data or Analyses

Characterization studies often include thermogravimetric analysis and differential scanning calorimetry to assess thermal stability and phase transitions.

Applications

Scientific Uses

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has garnered interest in several scientific fields:

  1. Medicinal Chemistry: Investigated for potential anti-inflammatory and analgesic properties.
  2. Pharmacology: Studied for its effects on neurotransmitter systems; potential applications in treating neurological disorders.
  3. Material Science: Explored for use in developing novel materials due to its unique structural properties.

Research continues into optimizing synthesis methods and exploring new applications for this versatile compound in various scientific domains.

Properties

CAS Number

27772-90-3

Product Name

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H2,(H,8,9)

InChI Key

INECCWXQRVOTEG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NO2

Canonical SMILES

C1CCC2=C(C1)C(=O)NO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.